Monzosertib -

Monzosertib

Catalog Number: EVT-10959609
CAS Number:
Molecular Formula: C21H22F3N5O4
Molecular Weight: 465.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Monzosertib is derived from a series of chemical modifications aimed at optimizing its pharmacological properties. It belongs to a class of compounds known as small molecule inhibitors, specifically targeting the CHK1 pathway. The compound has been developed through extensive medicinal chemistry efforts to enhance its selectivity and potency against CHK1 while minimizing off-target effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Monzosertib involves multiple steps, typically beginning with the formation of key intermediates through standard organic reactions such as coupling, cyclization, and functional group transformations. The synthetic route can be outlined as follows:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as the backbone for further modifications.
  2. Functionalization: Key functional groups are introduced through electrophilic aromatic substitution or nucleophilic additions.
  3. Cyclization: A critical step involves cyclizing intermediates to form the core structure of Monzosertib.
  4. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are crucial for optimizing yield and purity at each stage of synthesis.

Molecular Structure Analysis

Structure and Data

Monzosertib's molecular structure can be represented by its chemical formula, which includes various functional groups that confer its inhibitory properties. The compound is characterized by:

  • A central aromatic ring system.
  • Specific substituents that enhance binding affinity to the CHK1 protein.
  • A defined three-dimensional conformation that is essential for its biological activity.

The molecular weight and other physicochemical properties can be determined using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

Monzosertib undergoes several key chemical reactions during its synthesis and when interacting with biological targets:

  1. Binding Affinity: The compound binds to the ATP-binding site of CHK1, inhibiting its kinase activity.
  2. Metabolism: In vivo, Monzosertib may undergo metabolic transformations mediated by cytochrome P450 enzymes, affecting its pharmacokinetics.
  3. Degradation Pathways: Understanding the degradation pathways is crucial for predicting its stability and efficacy in clinical settings.

These reactions are studied using various biochemical assays to quantify binding affinity and inhibition potency.

Mechanism of Action

Process and Data

Monzosertib exerts its effects primarily through the inhibition of CHK1, which is pivotal in the DNA damage response pathway. The mechanism can be summarized as follows:

  1. Inhibition of CHK1 Activity: By binding to CHK1, Monzosertib prevents the phosphorylation of downstream targets involved in cell cycle regulation.
  2. Enhanced Sensitivity to DNA-Damaging Agents: This inhibition leads to increased sensitivity of cancer cells to chemotherapy and radiation therapy by disrupting their ability to repair DNA damage effectively.
  3. Induction of Apoptosis: The accumulation of unrepaired DNA damage triggers apoptosis in cancer cells, enhancing therapeutic efficacy.

Data from preclinical studies indicate that Monzosertib significantly enhances the cytotoxic effects of various chemotherapeutic agents.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Monzosertib possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 400-500 g/mol (exact value dependent on specific formulation).
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability studies indicate that Monzosertib remains effective under physiological conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as differential scanning calorimetry and thermogravimetric analysis provide insights into its thermal stability.

Applications

Scientific Uses

Monzosertib is primarily being investigated for its potential applications in cancer therapy, particularly in combination with other treatments:

  • Oncology Trials: Currently undergoing clinical trials for various cancers, including breast cancer and non-small cell lung cancer.
  • Combination Therapies: Research focuses on combining Monzosertib with standard chemotherapeutic agents to assess synergistic effects.
  • Biomarker Development: Studies are underway to identify biomarkers that predict responsiveness to Monzosertib treatment, enhancing personalized medicine approaches.

Properties

Product Name

Monzosertib

IUPAC Name

ethyl 4-hydroxy-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]amino]furan-3-carboxylate

Molecular Formula

C21H22F3N5O4

Molecular Weight

465.4 g/mol

InChI

InChI=1S/C21H22F3N5O4/c1-2-32-20(31)16-17(30)15(10-13-11-26-18-14(13)4-3-5-25-18)33-19(16)27-29-8-6-28(7-9-29)12-21(22,23)24/h3-5,10-11,27,30H,2,6-9,12H2,1H3/b13-10+

InChI Key

HFBNZZVVRMLDJO-JLHYYAGUSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NN4CCN(CC4)CC(F)(F)F

Isomeric SMILES

CCOC(=O)C1=C(OC(=C1O)/C=C/2\C=NC3=C2C=CC=N3)NN4CCN(CC4)CC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.